7-Chloro-2-(trifluoromethyl)quinoline

Descripción general

Descripción

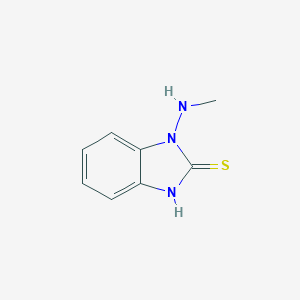

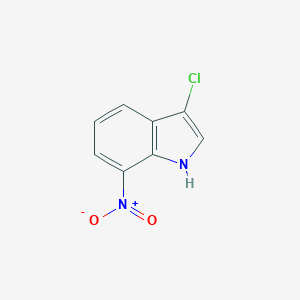

7-Chloro-2-(trifluoromethyl)quinoline is a chemical compound with a quinoline ring structure . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, 4-Chloro-7-(trifluoromethyl)quinolone was used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates .Molecular Structure Analysis

The molecular structure of 7-Chloro-2-(trifluoromethyl)quinoline consists of a quinoline ring with a chlorine atom at the 7th position and a trifluoromethyl group at the 2nd position .Chemical Reactions Analysis

Fluorinated quinolines, such as 7-Chloro-2-(trifluoromethyl)quinoline, exhibit unique reactivity. They can undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Aplicaciones Científicas De Investigación

Bioimaging Applications : Quinoline derivatives, including those with trifluoromethyl groups, have been used in bioimaging. Specifically, they can target the Golgi apparatus in various cell lines, making them useful as Golgi-localized probes in live-cell imaging, including two-photon fluorescence microscopy (Chen et al., 2019).

Antimalarial and Antimicrobial Agents : Quinolines fluorinated at the benzene ring, including 7-chloro-2-(trifluoromethyl)quinoline, have been explored for their antimicrobial properties. This includes potential uses as antimalarial and antimicrobial agents, with various derivatives showing activity against specific pathogens (Sekar & Prasad, 1998).

Insecticidal Properties : Certain 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives have shown promising insecticidal and antifeedant activities against the maize armyworm. These findings are significant for developing new controlling agents against agricultural pests (Rosado-Solano et al., 2019).

Anticancer Research : Quinoline-4-carboxylic acid derivatives, synthesized via reaction with 7-chloro-2-(trifluoromethyl)quinoline, have shown significant anticancer activity against various carcinoma cell lines. These compounds are considered promising leads for future development of novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Structural Studies : Various structural studies of 7-chloro-2-(trifluoromethyl)quinoline derivatives have been conducted to understand their chemical properties and potential applications in medicinal chemistry, such as their role in antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, and other pharmacological profiles (El-Azzouny, Aboul-Enein, & Hamissa, 2020).

Synthesis Methods : Studies on the synthesis of 7-chloro-2-(trifluoromethyl)quinoline derivatives have been conducted, focusing on methods like electrolytic partial fluorination and other synthetic techniques to enhance their efficacy in various applications (Dawood & Fuchigami, 1999).

Antifilarial Profile : Synthesis of 7-chloro-4-(substituted amino) quinolines and their antifilarial activities have been explored. Some compounds in this class have shown promising responses and sterilizing effects on certain filarial species in rodents (Tewari et al., 2000).

Safety And Hazards

Direcciones Futuras

The future directions for 7-Chloro-2-(trifluoromethyl)quinoline and similar compounds are likely to involve further exploration of their medicinal properties. For instance, quinoline derivatives have shown potential as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis agents . Therefore, these compounds may continue to be a focus of research in medicinal chemistry.

Propiedades

IUPAC Name |

7-chloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-7-3-1-6-2-4-9(10(12,13)14)15-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHRZPSINYXZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452649 | |

| Record name | 7-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-(trifluoromethyl)quinoline | |

CAS RN |

176722-70-6 | |

| Record name | 7-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B63243.png)

![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one](/img/structure/B63264.png)